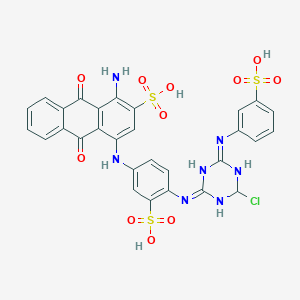
1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes multiple functional groups such as amino, sulfonic acid, and chloro groups. It is often used in scientific research and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
The synthesis of 1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while reduction reactions may result in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is used in the study of enzyme mechanisms and protein interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it is used in the production of dyes, pigments, and other chemical products.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups play a crucial role in its binding to target molecules, while the chloro group may enhance its reactivity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-amino-4-((4-((6-chloro-4-((3-sulfophenyl)imino)-3,4-dihydro-1,3,5-triazin-2(1H)-ylidene)amino)-3-sulfophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid stands out due to its unique combination of functional groups. Similar compounds include those with similar core structures but different substituents, such as this compound derivatives. These compounds may have different chemical properties and applications, highlighting the uniqueness of the compound .
Eigenschaften
Molekularformel |
C29H22ClN7O11S3 |
|---|---|
Molekulargewicht |
776.2 g/mol |
IUPAC-Name |
1-amino-4-[4-[[4-chloro-6-(3-sulfophenyl)imino-1,3,5-triazinan-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C29H22ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,27,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H3,33,34,35,36,37) |
InChI-Schlüssel |
BKURCFKXIUGOCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)N=C5NC(NC(=NC6=CC(=CC=C6)S(=O)(=O)O)N5)Cl)S(=O)(=O)O)S(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


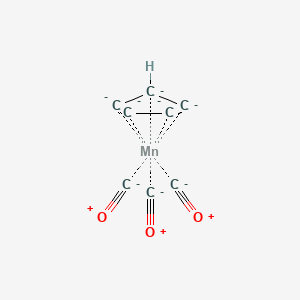
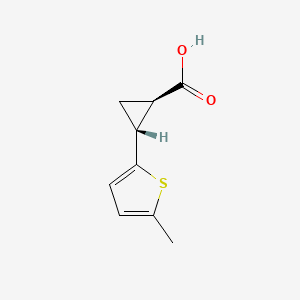


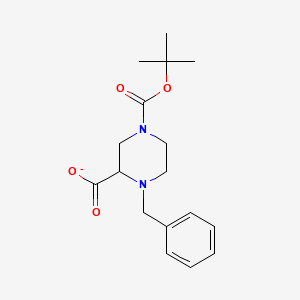
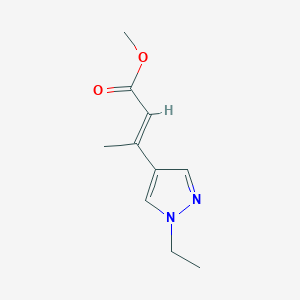


![2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile](/img/structure/B12355077.png)
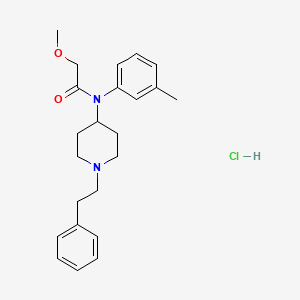
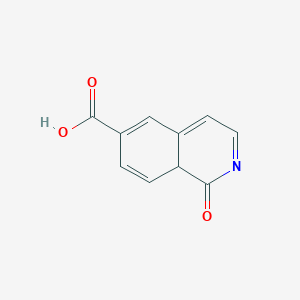
![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol](/img/structure/B12355088.png)
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide](/img/structure/B12355094.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)
